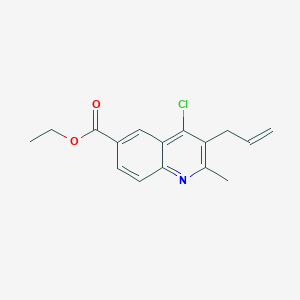
ethyl 3-allyl-4-chloro-2-methyl-6-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-allyl-4-chloro-2-methyl-6-quinolinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the quinoline family and has a unique chemical structure that makes it a promising candidate for further investigation. In
作用机制
The mechanism of action of ethyl 3-allyl-4-chloro-2-methyl-6-quinolinecarboxylate is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of certain enzymes or proteins that are essential for the survival of cancer cells or pests. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
Ethyl 3-allyl-4-chloro-2-methyl-6-quinolinecarboxylate has been shown to possess several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of several cancer cell lines by inducing cell cycle arrest and apoptosis. It has also been shown to possess insecticidal activity against several pests by disrupting their nervous system. However, further studies are needed to evaluate the safety and efficacy of this compound in vivo.
实验室实验的优点和局限性
One of the main advantages of using ethyl 3-allyl-4-chloro-2-methyl-6-quinolinecarboxylate in lab experiments is its unique chemical structure, which makes it a promising candidate for further investigation in various fields. However, one of the main limitations of using this compound is the lack of information on its safety and efficacy in vivo. Further studies are needed to evaluate the toxicity and pharmacokinetics of this compound in animal models.
未来方向
There are several future directions for the research on ethyl 3-allyl-4-chloro-2-methyl-6-quinolinecarboxylate. One direction is the development of this compound as a potential anticancer drug. Further studies are needed to evaluate its safety and efficacy in animal models and clinical trials. Another direction is the development of this compound as a potential pesticide. Further studies are needed to evaluate its safety and efficacy in pest control. Additionally, this compound can be used as a building block for the synthesis of various functional materials, and further studies are needed to explore its potential applications in material science.
合成方法
The synthesis of ethyl 3-allyl-4-chloro-2-methyl-6-quinolinecarboxylate involves several steps. The first step is the condensation of 2-methylquinoline with allyl bromide in the presence of a base such as potassium carbonate. The resulting product is then chlorinated using thionyl chloride to obtain 3-allyl-4-chloro-2-methylquinoline. Finally, the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid yields ethyl 3-allyl-4-chloro-2-methyl-6-quinolinecarboxylate.
科学研究应用
Ethyl 3-allyl-4-chloro-2-methyl-6-quinolinecarboxylate has been extensively studied for its potential applications in various fields such as medicinal chemistry, agricultural chemistry, and material science. In medicinal chemistry, this compound has shown promising activity against several cancer cell lines, making it a potential candidate for anticancer drug development. In agricultural chemistry, it has been shown to possess insecticidal activity against several pests, making it a potential candidate for pesticide development. In material science, it has been used as a building block for the synthesis of various functional materials such as fluorescent dyes and liquid crystal materials.
属性
IUPAC Name |
ethyl 4-chloro-2-methyl-3-prop-2-enylquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-4-6-12-10(3)18-14-8-7-11(16(19)20-5-2)9-13(14)15(12)17/h4,7-9H,1,5-6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNADTKMSIXWJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C(N=C2C=C1)C)CC=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-2-methyl-3-(prop-2-en-1-yl)quinoline-6-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-2-morpholin-4-yl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole](/img/structure/B5685313.png)


![3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one](/img/structure/B5685343.png)

![3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B5685354.png)
![methyl N-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]methioninate](/img/structure/B5685356.png)

![(3aS*,7aR*)-5-methyl-2-[(1-phenylcyclopropyl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5685372.png)
![N-ethyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5685377.png)
![2-[(2-chlorobenzyl)thio]-N-1-naphthylacetamide](/img/structure/B5685391.png)
![4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}benzenesulfonamide](/img/structure/B5685411.png)
![1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]azepane](/img/structure/B5685415.png)
